PROTAC |A-synuclein degrader 3
Description
Evolution of Targeted Protein Degradation (TPD) Technologies
TPD represents a paradigm shift from occupancy-driven pharmacology to an event-driven mechanism. nih.govnih.gov Instead of requiring sustained binding to inhibit a protein's active site, TPD agents act catalytically, inducing the degradation of multiple target protein molecules. nih.govnih.gov This has led to the development of several TPD strategies, including proteolysis-targeting chimeras (PROTACs), molecular glues, and autophagy-targeting chimeras (AUTACs). nih.govresearchgate.net These technologies are expanding the "druggable" proteome and providing new hope for treating diseases that have so far been intractable. nih.govnih.gov
The concept of PROTACs was first introduced in 2001 by the laboratories of Crews and Deshaies. nih.govwikipedia.org The initial PROTACs were peptide-based, which, while demonstrating the feasibility of the concept, suffered from poor cell permeability and stability, limiting their therapeutic potential. nih.gov A major breakthrough occurred in 2008 with the development of the first all-small-molecule PROTAC, which recruited the MDM2 E3 ligase. nih.gov The field was further revolutionized by the development of potent, non-peptidic small-molecule ligands for E3 ligases like von Hippel-Lindau (VHL) and cereblon (CRBN). nih.gov These advancements paved the way for the creation of orally bioavailable PROTACs with potent and selective degradation activity. nih.gov In 2019, the first PROTACs, ARV-110 and ARV-471, entered clinical trials, marking a significant milestone in the technology's journey from a chemical biology tool to a promising therapeutic modality. frontiersin.orgchemenu.com
| Milestone | Year | Description | Reference |
| First PROTAC Concept | 2001 | The first PROTAC was reported, recruiting the SCFβ-TRCP E3 ligase to degrade MetAp-2. | nih.gov |
| First All-Small-Molecule PROTAC | 2008 | A PROTAC using a small-molecule E3 ligand (nutlin for MDM2) was developed to degrade the androgen receptor. | nih.gov |
| First PROTACs in Clinical Trials | 2019 | ARV-110 (an androgen receptor degrader) and ARV-471 (an estrogen receptor degrader) entered clinical trials. | wikipedia.orgchemenu.com |
PROTACs are heterobifunctional molecules designed to "hijack" the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). wikipedia.orgpharmasalmanac.com Structurally, a PROTAC consists of two distinct ligands connected by a chemical linker. wikipedia.orgfrontiersin.org One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. wikipedia.orgslas.org By simultaneously binding both the POI and the E3 ligase, the PROTAC induces their proximity, forming a ternary complex (POI-PROTAC-E3 ligase). nih.govfrontiersin.orgmdpi.com This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the proteasome. pharmasalmanac.comportlandpress.com The PROTAC itself is not degraded in this process and can be recycled to induce the degradation of more target proteins, allowing it to act catalytically. nih.govresearchgate.net
The formation of the ternary complex is the critical step that initiates the degradation process. nih.govfrontiersin.org Once the E3 ligase is brought close to the target protein by the PROTAC, it acts as a scaffold for an E2 ubiquitin-conjugating enzyme. nih.govwikipedia.org The E2 enzyme, which has been loaded with an activated ubiquitin molecule by an E1 activating enzyme, then transfers the ubiquitin to one or more lysine (B10760008) residues on the surface of the target protein. nih.govnih.govnih.gov This process is repeated, resulting in the formation of a polyubiquitin (B1169507) chain on the target protein. portlandpress.com This polyubiquitin tag serves as a recognition signal for the proteasome. researchgate.net
The polyubiquitinated target protein is subsequently recognized and degraded by the 26S proteasome, a large, multi-catalytic protease complex. nih.gov The 19S regulatory particle of the proteasome recognizes the ubiquitin chain, unfolds the tagged protein, and feeds it into the 20S core particle, where it is broken down into small peptides. nih.gov The ubiquitin molecules are recycled, and the PROTAC is released to engage another target protein molecule, enabling its catalytic action. nih.govresearchgate.net This complete removal of the target protein distinguishes PROTACs from traditional inhibitors, which only block a protein's function. revvity.compharmasalmanac.com
Principles of PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System (UPS)
Pathological Role of Alpha-Synuclein in Synucleinopathies
Alpha-synuclein (α-synuclein) is a 140-amino acid protein primarily found in neurons. mdpi.com While its exact physiological function is not fully understood, it is believed to play a role in regulating neurotransmitter release. mdpi.com In a group of neurodegenerative disorders known as synucleinopathies, α-synuclein misfolds and aggregates, forming pathological structures that are central to disease progression. nih.govresearchgate.net
The primary synucleinopathies include Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA). researchgate.netparkinsonsroadmap.org In PD and DLB, α-synuclein aggregates accumulate inside neurons to form Lewy bodies and Lewy neurites. nih.gov In MSA, these aggregates are primarily found in oligodendrocytes, a type of glial cell. nih.gov The accumulation of these aggregates leads to cellular dysfunction, neuroinflammation, and ultimately, the progressive loss of neurons in specific brain regions, which underlies the clinical symptoms of these devastating diseases. mdpi.comparkinsonsroadmap.org The ability of α-synuclein aggregates to spread from cell to cell in a "prion-like" manner is thought to contribute to the stereotypical progression of pathology throughout the brain. nih.gov Given its central role in pathogenesis, targeting α-synuclein for degradation is a key therapeutic strategy being explored for synucleinopathies. parkinsonsroadmap.orgresearchgate.net
The compound PROTAC α-synuclein degrader 3 is a specific chemical tool designed to induce the degradation of α-synuclein. medchemexpress.combiocat.com It is a bifunctional molecule composed of a ligand that binds to α-synuclein, a linker, and a ligand that recruits the VHL E3 ligase, thereby hijacking the ubiquitin-proteasome system to clear the pathogenic protein. medchemexpress.com Research has shown that this degrader can promote the ubiquitination and subsequent degradation of α-synuclein. medchemexpress.com Specifically, at a concentration of 1 μM, it can reduce α-synuclein protein levels to less than 35% of their original amount. medchemexpress.com
| Compound Name | Target | E3 Ligase Recruited | Observed Effect | Reference |
| PROTAC α-synuclein degrader 3 | α-synuclein | VHL | Degrades α-synuclein, with less than 35% protein remaining at 1 μM. | medchemexpress.com |
Alpha-Synuclein Aggregation and Misfolding
Alpha-synuclein (α-synuclein) is a small, 140-amino acid protein predominantly found in the presynaptic terminals of neurons in the brain. bmglabtech.comlipos-c.com While its precise physiological function is not fully understood, it is believed to play a role in the regulation of neurotransmitter release and synaptic vesicle trafficking. bmglabtech.comnih.gov Structurally, α-synuclein belongs to the family of intrinsically disordered proteins, meaning it lacks a fixed three-dimensional structure in its native state. lipos-c.comnih.gov
Under certain pathological conditions, α-synuclein can misfold and aggregate, forming soluble oligomers and eventually insoluble fibrils. nih.govresearchgate.net These fibrils are the primary component of Lewy bodies and Lewy neurites, which are the characteristic pathological hallmarks of a group of neurodegenerative disorders known as synucleinopathies. bmglabtech.comwikipedia.org Mutations in the gene encoding α-synuclein, as well as environmental factors, are thought to contribute to this aggregation process. nih.govresearchgate.net
Relevance of Alpha-Synuclein Accumulation to Neurodegeneration
The accumulation of misfolded α-synuclein is a central event in the pathogenesis of several devastating neurodegenerative diseases, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. nih.govnih.gov The aggregation of α-synuclein is believed to be toxic to neurons, leading to cellular dysfunction and, ultimately, cell death. bmglabtech.com The precise mechanisms of this toxicity are still under investigation but are thought to involve the disruption of cellular membranes, interference with protein degradation pathways like the ubiquitin-proteasome system and autophagy, and the induction of neuroinflammation. bmglabtech.comnih.gov
The progressive accumulation and spread of pathological α-synuclein aggregates throughout the nervous system are correlated with the clinical progression of these diseases. nih.gov In Parkinson's disease, for example, the loss of dopamine-producing neurons in the substantia nigra region of the brain, a key motor control center, is a direct consequence of this neurotoxic process. nih.govbmglabtech.com
Rationale for PROTAC-Mediated Alpha-Synuclein Degradation
Given the central role of α-synuclein accumulation in the pathology of synucleinopathies, strategies aimed at reducing the levels of this protein are of significant therapeutic interest. researchgate.net PROTAC technology offers a compelling approach to achieve this by directly targeting and eliminating α-synuclein. The rationale for using PROTACs to degrade α-synuclein is multifaceted.
Firstly, by promoting the degradation of α-synuclein, PROTACs can potentially halt or slow the formation of toxic oligomers and larger aggregates, thereby mitigating their detrimental effects on neuronal function and survival. nih.gov
Secondly, PROTACs can be designed to be highly selective for α-synuclein, minimizing off-target effects. This is a significant advantage over other therapeutic strategies that may have broader and less desirable biological consequences.
"PROTAC α-synuclein degrader 3" is a specific example of a selective α-synuclein PROTAC degrader. medchemexpress.com This compound is designed to induce the ubiquitination and subsequent degradation of α-synuclein, making it a valuable tool for research into Parkinson's disease and other synucleinopathies. medchemexpress.com
Research has shown that certain PROTACs can effectively lower the levels of α-synuclein aggregates in cellular models. nih.gov For instance, one study reported that a specific PROTAC, referred to as compound 5, demonstrated a significant degradation effect on α-synuclein aggregates, with a half-maximal degradation concentration (DC50) of 5.049 μM. nih.gov Another study highlighted a compound, 2b, with a DC50 of 7.51 ± 0.53 μM for α-synuclein aggregate degradation. acs.org These findings underscore the potential of PROTAC-mediated degradation as a viable therapeutic strategy.
| Compound | Target | DC50 (μM) | Cell Line |
| Compound 5 | α-synuclein aggregates | 5.049 | H293T |
| Compound 2b | α-synuclein aggregates | 7.51 ± 0.53 | SH-SY5Y |
This table presents data from different studies and is for illustrative purposes. Direct comparison between compounds may not be appropriate due to variations in experimental conditions.
Furthermore, some PROTACs have been shown to rescue cells from the toxic effects of α-synuclein overexpression and aggregation. nih.gov This suggests that not only can these molecules clear the pathological protein, but they may also protect against the downstream cellular damage it causes.
Properties
Molecular Formula |
C51H68N6O11S2 |
|---|---|
Molecular Weight |
1005.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[2-[2-[2-[2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H68N6O11S2/c1-34(36-7-9-37(10-8-36)46-35(2)53-33-69-46)54-48(60)43-29-40(58)31-57(43)50(61)47(51(3,4)5)56-45(59)32-67-26-25-65-22-21-63-18-17-62-19-20-64-23-24-66-27-28-68-41-15-16-42-44(30-41)70-49(55-42)38-11-13-39(52-6)14-12-38/h7-16,30,33-34,40,43,47,52,58H,17-29,31-32H2,1-6H3,(H,54,60)(H,56,59)/t34-,40+,43-,47+/m0/s1 |
InChI Key |
QABBEPRQMRXJDK-JNKORLQQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
Origin of Product |
United States |
Design and Synthesis Strategies for Protac α Synuclein Degraders
Structural Components of PROTAC α-Synuclein Degraders
A PROTAC is a heterobifunctional molecule. Its structure consists of a "warhead" that binds the target protein of interest (POI), in this case, α-synuclein, and a recruitment moiety that binds an E3 ubiquitin ligase. These two components are covalently joined by a flexible or rigid linker of a specific length and chemical composition. The simultaneous binding of the PROTAC to both α-synuclein and an E3 ligase forms a ternary complex, bringing the target protein into close proximity with the cellular degradation machinery, leading to its ubiquitination and subsequent destruction by the proteasome.
The selection of the α-synuclein binding moiety is arguably the most critical step in the design of a specific degrader. This "warhead" dictates the PROTAC's affinity and selectivity for the target protein. The ideal ligand must possess sufficient binding affinity to effectively sequester α-synuclein and facilitate the formation of a stable ternary complex.
A fundamental consideration in ligand design is the intended target species of α-synuclein. The protein exists in multiple conformational states, primarily as a soluble monomer in healthy cells and as misfolded oligomers and insoluble fibrillar aggregates (Lewy bodies) in pathological conditions.
Targeting Monomeric α-Synuclein: The rationale for targeting the monomeric form is based on a substrate-reduction strategy. By continuously degrading the soluble monomer pool, the concentration of the protein precursor available for aggregation is lowered. This approach aims to prevent the formation of toxic oligomeric and fibrillar species, thereby halting disease progression at an early stage. This strategy may offer broader therapeutic benefits by preventing the initial pathogenic cascade.
Targeting Aggregated α-Synuclein: Alternatively, ligands can be designed to specifically recognize the β-sheet-rich structures characteristic of oligomeric and fibrillar α-synuclein aggregates. The goal here is to directly eliminate the species widely considered to be the most cytotoxic and responsible for cell-to-cell propagation of pathology. However, developing ligands with high specificity for these heterogeneous aggregates is challenging. Furthermore, the large size and dense structure of mature fibrils may present steric hindrance, potentially impeding access for the PROTAC and the E3 ligase to form a productive ternary complex.
The design of PROTAC α-synuclein degrader 3 and similar molecules must carefully balance this choice, as the selected ligand's preference will determine the therapeutic mechanism of action.
Several chemical scaffolds have been identified as effective binders for α-synuclein and serve as foundational warheads for PROTAC synthesis. These are often derived from imaging agents or small molecule inhibitors.
Sery384 and Sery308 Scaffolds: These represent classes of potent small molecules designed to bind α-synuclein. For instance, a molecule like sery384 may exhibit nanomolar affinity for α-synuclein fibrils, making it an attractive candidate for a PROTAC aimed at clearing existing pathology. The development of such binders involves extensive screening and structure-activity relationship (SAR) studies to optimize affinity and selectivity over other amyloidogenic proteins.
Anle138b Derivatives: Anle138b is a well-known small molecule that has been shown to inhibit the aggregation of α-synuclein and prion proteins. Its ability to bind to oligomeric species makes its chemical scaffold a valuable starting point for developing PROTAC warheads targeting toxic oligomers.
Phenyl-pyridazine-based Binders: This class of compounds has demonstrated high-affinity binding to α-synuclein aggregates. For example, the binder used in the development of the PROTAC known as PROTAC α-synuclein degrader 3 is derived from this scaffold, selected for its favorable binding kinetics and chemical tractability for linker attachment.
The table below summarizes key properties of representative α-synuclein binder classes.
| Binder Scaffold Class | Primary Target Species | Typical Binding Affinity (Kd) | Key Characteristics |
|---|---|---|---|
| Phenyl-pyridazine (e.g., sery308) | Aggregated (Fibrils/Oligomers) | Low to mid nM | High specificity for β-sheet structures; used in PET imaging and PROTAC design. |
| Diphenyl-pyrazole (e.g., Anle138b) | Oligomers | Sub-µM to low µM | Known aggregation inhibitor; penetrates the blood-brain barrier. |
| Stilbene/Thioflavin (e.g., sery384) | Aggregated (Fibrils) | Low to mid nM | Classic amyloid-binding motifs; high fluorescence useful for assays. |
| N-aryl-pyrrolidinone | Monomeric/Oligomeric | Mid nM to low µM | Targets the N-terminus of α-synuclein, potentially preventing initial misfolding. |
The second critical component of a PROTAC is the ligand that hijacks an E3 ubiquitin ligase. The human genome encodes over 600 E3 ligases, but only a handful have been successfully and widely recruited for targeted protein degradation due to the availability of high-affinity, cell-permeable, and well-characterized small molecule ligands.
The choice of E3 ligase is crucial and is often dictated by its expression profile in the target tissue and the availability of a suitable ligand.
Cereblon (CRBN): CRBN is a substrate receptor for the CUL4A E3 ligase complex. It is a highly attractive target for PROTACs due to the existence of potent ligands, namely the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide (B1683931). These ligands are orally bioavailable and have well-understood binding mechanisms. CRBN is expressed robustly in the central nervous system (CNS), making it a viable E3 ligase for degrading neurological targets like α-synuclein.
Von Hippel-Lindau (VHL): VHL is the substrate receptor for the CUL2 E3 ligase complex. Potent, peptide-derived and later small-molecule ligands (e.g., VH032 and its derivatives) have been developed that bind to VHL with high affinity. Like CRBN, VHL is also expressed in the CNS, providing another important option for brain-penetrant PROTACs.
Inhibitor of Apoptosis Proteins (IAPs): This family includes cIAP1 and XIAP. Ligands that mimic the N-terminus of the natural IAP antagonist SMAC (e.g., LCL161) can be used to recruit IAPs. Bestatin (B1682670) and its derivatives are another class of ligands that recruit cIAP1. The recruitment of IAPs can be beneficial in certain cellular contexts, particularly in oncology.
Mouse Double Minute 2 Homolog (MDM2): MDM2 is the E3 ligase that famously regulates the tumor suppressor p53. Potent small-molecule ligands, such as nutlin-3a (B1683890) derivatives, have been developed to bind MDM2 and can be incorporated into PROTACs.
For a CNS-targeted molecule like PROTAC α-synuclein degrader 3 , CRBN and VHL are the most common choices due to their favorable expression profiles and validated ligands.
Effective degradation depends not just on binding but on the formation of a productive ternary complex (E3-PROTAC-POI) that is conformationally competent for ubiquitin transfer.
Ternary Complex Cooperativity: The stability of the ternary complex is a key determinant of degradation efficiency. In some cases, the binding of the PROTAC to one protein can allosterically increase its affinity for the second protein, a phenomenon known as positive cooperativity. This leads to a more stable complex and more efficient degradation. The geometry imposed by the linker is critical in achieving this cooperativity.
E3 Ligase Expression Level: The abundance of the chosen E3 ligase in the target cell type is paramount. A PROTAC cannot function if its partner E3 ligase is absent or expressed at very low levels. Therefore, confirming the expression of CRBN, VHL, or another targeted E3 ligase in neurons and glial cells is a prerequisite for designing α-synuclein degraders.
The Hook Effect: A well-documented phenomenon in PROTAC research is the "hook effect." At very high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, forming binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex. This leads to a decrease in degradation at higher concentrations, resulting in a bell-shaped dose-response curve. Optimizing a PROTAC's properties to achieve potent degradation at low nanomolar concentrations is essential to avoid this effect.
The table below outlines common E3 ligases and their respective ligands used in PROTAC development.
| E3 Ligase | Ligand Class/Example | Key Characteristics |
|---|---|---|
| Cereblon (CRBN) | IMiDs (Pomalidomide, Lenalidomide) | High-affinity ligands available; robustly expressed in CNS; well-validated in clinical settings. |
| Von Hippel-Lindau (VHL) | Hydroxyproline-based (VH032) | Potent and highly specific ligands; expressed in the CNS; offers an alternative to CRBN. |
| cIAP1 | SMAC mimetics, Bestatin | Recruits via a different mechanism (BIR domains); expression can be cell-type specific. |
| MDM2 | Nutlin-based (Nutlin-3a) | Primarily explored in oncology; ligand binds to the p53 pocket. |
Linker Chemistry and Optimization
The linker is a critical component of a PROTAC molecule, playing a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.govnih.gov Its chemical nature, length, and attachment points can significantly influence the efficacy of the resulting degrader. nih.govsigmaaldrich.com
In the design of PROTACs, including those targeting α-synuclein, various types of linkers are employed to connect the target-binding warhead and the E3 ligase ligand. The most commonly used linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains. nih.govnih.gov
Polyethylene Glycol (PEG)-based Linkers: These are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. nih.gov They offer flexibility and can be synthesized in various lengths, allowing for systematic optimization of the distance between the two ends of the chimera. nih.govresearchgate.net In the development of α-synuclein degraders, linkers with varying numbers of ethylene (B1197577) glycol units (e.g., diethylene glycol or triethylene glycol) have been utilized. researchgate.net
Alkyl Linkers: Simple alkyl chains are also a common choice for linkers, primarily because of their straightforward synthesis. nih.gov They provide a more rigid and hydrophobic connection compared to PEG linkers. Researchers often use alkyl linkers of different lengths to explore the optimal spacing required for efficient ternary complex formation. nih.gov
The length and composition of the linker are not merely a spacer; they are determinant factors in the PROTAC's ability to induce protein degradation. nih.govnih.gov The linker must be of an optimal length to allow the PROTAC to simultaneously and effectively bind both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. sigmaaldrich.com
Research on α-synuclein degraders has demonstrated the importance of linker length. In a study comparing a series of degraders, those incorporating a PEG-3 linker (triethylene glycol) showed more potent degradation of α-synuclein aggregates than those with a shorter PEG-2 linker (diethylene glycol). mdpi.com This suggests that a longer, more flexible linker can better accommodate the spatial requirements for the interaction between α-synuclein aggregates and the E3 ligase. mdpi.com While linker selection did not show a dramatic correlation with degradation levels across different E3 ligands, the trend favored longer linkers for improved efficacy in this specific series. mdpi.com This underscores that the optimal linker length often needs to be determined on a case-by-case basis for each target and E3 ligase pair. nih.gov
Design Principles for Bifunctional Molecules
The creation of a successful bifunctional degrader like a PROTAC relies on a set of core design principles. The molecule must be capable of engaging two distinct proteins simultaneously to form a ternary complex, which is the crucial step for initiating protein degradation. promegaconnections.com
The design of PROTAC α-synuclein degrader 3, also known as compound 5, was part of a rational, systematic approach to develop degraders for α-synuclein aggregates. nih.govresearchgate.net This strategy involved a modular design, combining a known α-synuclein binding molecule with different E3 ligase ligands using linkers of varying lengths. nih.gov
The key components were:
α-Synuclein Warhead: The diphenyl-pyrazole derivative, sery384, was selected as the warhead. Sery384 is a known inhibitor of α-synuclein aggregation. nih.govresearchgate.net
E3 Ligase Ligands: To recruit different E3 ligases, three well-established ligands were chosen: pomalidomide for Cereblon (CRBN), bestatin for cellular inhibitor of apoptosis protein 1 (cIAP1), and VH032 for the von Hippel-Lindau (VHL) protein. nih.gov
Linkers: PEG-based and alkyl linkers were used to connect the warhead to the E3 ligase ligands. nih.gov
This combinatorial approach resulted in a series of nine compounds, including compound 5. nih.gov Compound 5 specifically consists of the sery384 warhead linked to the cIAP1 ligand, bestatin, via a PEG-based linker. nih.govmdpi.com Among the synthesized compounds, compound 5 demonstrated the most significant degradation of intracellular α-synuclein aggregates, with a half-maximal degradation concentration (DC₅₀) of 5.049 μM. nih.govnih.govmdpi.com
| Compound | E3 Ligase Ligand | Reported DC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 5 | Bestatin (cIAP1) | 5.049 | nih.govnih.govmdpi.com |
Computational methods are invaluable tools in the rational design of PROTACs, helping to predict and understand the formation of the crucial ternary complex. promegaconnections.comresearchgate.net For the series of degraders that included compound 5, in silico molecular docking was a key preliminary step. nih.govnih.gov
Docking simulations were performed to confirm that the chosen warhead, sery384, could bind specifically to α-synuclein aggregates. nih.govresearchgate.net The modeling showed that the pyrazole (B372694) ring and amine group of sery384 formed hydrogen bonds with serine and threonine residues (Ser42 and Thr44) within the crystal structure of α-synuclein aggregates (PDB: 2N0A). nih.gov This provided a structural basis for using sery384 as the anchor to target α-synuclein.
While specific ternary complex models for compound 5 are not detailed in the initial reports, the general principle of using computational models to predict the geometry and stability of the POI-PROTAC-E3 ligase complex is a cornerstone of modern PROTAC design. nih.govnih.gov These models help to rationalize structure-activity relationships and guide the optimization of linkers to achieve a conformation that is favorable for ubiquitination. researchgate.netchemrxiv.org The formation of a stable ternary complex is necessary, but not always sufficient, for effective protein degradation, highlighting the complexity of the process. promegaconnections.com
| Component | Molecules Used | Reference |
|---|---|---|
| α-Synuclein Warhead | Sery384 | nih.gov |
| E3 Ligase Ligands | Pomalidomide (recruits CRBN) | nih.gov |
| Bestatin (recruits cIAP1) | nih.gov | |
| VH032 (recruits VHL) | nih.gov | |
| Linker Types | Polyethylene Glycol (PEG)-based | nih.gov |
| Alkyl-based | nih.gov |
Preclinical Evaluation of Protac α Synuclein Degrader 3: in Vitro Studies
Cellular Models for Alpha-Synuclein Degradation Research
The initial preclinical assessment of PROTAC α-synuclein degrader 3 has been conducted in a variety of well-established cellular models. These models are crucial for understanding the compound's ability to penetrate cells and induce the degradation of the target protein, α-synuclein, in a controlled environment.
HEK293 Cell Lines
Human Embryonic Kidney 293 (HEK293) cells and their derivatives are widely used in early-stage drug discovery due to their high transfectability and robust growth characteristics. For the evaluation of PROTAC α-synuclein degrader 3, specific HEK293 cell lines have been engineered to express forms of α-synuclein relevant to disease pathology.
One such model is the HEK293 TREX (Tetracycline-Regulated Expression) cell line engineered to express the A53T mutant α-synuclein . This mutation is genetically linked to early-onset Parkinson's disease and increases the propensity of α-synuclein to aggregate. The inducible nature of the TREX system allows for controlled expression of the mutant protein, providing a clear window to assess the efficacy of the degrader. acs.orgmdpi.com
Another critical model utilizes H293T cells, a HEK293 derivative, engineered to overexpress α-synuclein aggregates . nih.gov This is often achieved by transfecting the cells with pre-formed fibrils (PFFs) of α-synuclein, which seed the aggregation of the endogenously or co-expressed protein. nih.gov This model is particularly valuable for assessing the ability of PROTACs to clear existing protein aggregates, a key therapeutic goal. nih.gov
Neuronal Cell Lines
To evaluate the activity of α-synuclein degraders in a more neuronally relevant context, a variety of human neuronal cell lines are employed. These cells provide a more representative environment of the neurons affected in synucleinopathies.
SH-SY5Y neuroblastoma cells are a commonly used human cell line in Parkinson's disease research. These cells can be differentiated into a more mature neuronal phenotype and are capable of expressing and processing α-synuclein. acs.orgresearchgate.net Studies on other α-synuclein-targeting PROTACs have utilized SH-SY5Y cells to demonstrate protection from α-synuclein-induced cytotoxicity. acs.org
General neuroblastoma cell lines have also been instrumental in demonstrating the dose- and time-dependent degradation of α-synuclein by synthetic peptide-based PROTACs. nih.govcardiff.ac.uk These studies have shown that reducing α-synuclein levels can rescue mitochondrial dysfunction and other cellular defects associated with its overexpression. nih.govcardiff.ac.uk
More advanced and physiologically relevant models include induced Pluripotent Stem Cell (iPSC)-derived human neurons (iNeurons) . These cells can be generated from patients with genetic forms of Parkinson's disease or from healthy individuals and differentiated into specific neuronal subtypes, such as dopaminergic neurons, which are primarily affected in the disease. While direct evidence for PROTAC α-synuclein degrader 3 in iPSCs is still emerging, other α-synuclein targeting PROTACs have been successfully evaluated in these cells.
Finally, primary cortical neurons , isolated directly from rodent brains, represent a gold-standard in vitro model for neurodegenerative disease research. nih.govcardiff.ac.uknih.gov These non-dividing, mature neurons provide a cellular environment that closely mimics the in vivo state. Studies with synthetic peptide PROTACs have demonstrated successful α-synuclein degradation in primary neurons. nih.govcardiff.ac.uk
Assessment of Alpha-Synuclein Degradation Efficiency
A critical aspect of the preclinical evaluation of PROTAC α-synuclein degrader 3 is the quantitative assessment of its ability to reduce cellular levels of the target protein. This is achieved through a combination of established biochemical and analytical techniques.
Quantitative Analysis of Protein Levels
Several methods are employed to accurately quantify the reduction in α-synuclein levels following treatment with the PROTAC degrader.
Western Blot is a fundamental technique used to separate proteins by size and then detect a specific protein of interest using antibodies. In the context of PROTAC α-synuclein degrader 3, Western blotting has been used to visualize and quantify the decrease in α-synuclein aggregates in H293T cell models. nih.govresearchgate.net The intensity of the protein band corresponding to α-synuclein is compared between treated and untreated cells, with a loading control like GAPDH used to ensure equal protein loading. nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that provides a quantitative measurement of a specific protein in a sample. acs.org ELISA was utilized to evaluate the degradation of A53T α-synuclein in HEK293 TREX cells treated with α-synuclein PROTACs. acs.orgnih.gov This method offers high throughput and sensitivity for determining protein concentrations. acs.org
Capillary Electrophoresis , also known as Simple Western™, is a more automated and quantitative evolution of the traditional Western blot. tandfonline.comnih.gov This technique separates proteins in a capillary tube and detects them with high sensitivity. tandfonline.comnih.gov While specific data for PROTAC α-synuclein degrader 3 using this method is not yet widely published, it is a key technology used in the development and characterization of other PROTACs targeting neurodegenerative disease proteins. tandfonline.com
Dose-Dependent Degradation Profiles
To understand the potency of PROTAC α-synuclein degrader 3, its effects are studied across a range of concentrations. This allows for the determination of key parameters such as the DC₅₀ (the concentration at which 50% of the target protein is degraded).
For a compound referred to as "compound 5," which is a PROTAC α-synuclein degrader, a DC₅₀ of 5.049 μM was determined in H293T cells overexpressing α-synuclein aggregates. nih.govresearchgate.net The dose-dependent reduction of α-synuclein aggregates was observed after treating the cells with concentrations ranging from 1.25 to 20 μM for 48 hours. nih.gov A notable degradation effect was seen at a concentration of 10 μM. nih.gov It is important to note that PROTACs can sometimes exhibit a "hook effect," where the degradation efficiency decreases at very high concentrations due to the formation of binary complexes (PROTAC with either the target or the E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase). nih.govcardiff.ac.uk
Interactive Data Table: Dose-Dependent Degradation of α-Synuclein Aggregates by a PROTAC Degrader (Compound 5) in H293T Cells
| Concentration (µM) | Treatment Duration (h) | Remaining α-Synuclein Aggregates (%) | Data Source |
| 1.25 | 48 | 80 | nih.gov |
| 2.5 | 48 | 65 | nih.gov |
| 5.0 | 48 | 50 | nih.gov |
| 10.0 | 48 | 30 | nih.gov |
| 20.0 | 48 | 25 | nih.gov |
Note: The percentage of remaining α-synuclein aggregates is estimated from the graphical data presented in the source. The DC₅₀ was reported as 5.049 μM.
A patent related to α-synuclein PROTACs, including structures similar to PROTAC α-synuclein degrader 3, categorized the degradation efficiency at a 1 μM concentration in HEK293 TREX A53T cells as follows. acs.orgmedchemexpress.com
Interactive Data Table: Degradation Efficiency of Exemplary α-Synuclein PROTACs
| Compound Category | Protein Remaining vs. Control |
| A | < 35% |
| B | 35% - 70% |
| C | 70% - 120% |
Source: acs.org. This table represents a categorical system for ranking the potency of different PROTAC compounds.
Time-Dependent Degradation Kinetics
Understanding how quickly PROTAC α-synuclein degrader 3 acts is crucial. Time-course studies are performed by treating cells with a fixed concentration of the degrader and then measuring protein levels at various time points.
In studies with "compound 5," the degradation dynamics were monitored after treating H293T cells with a 20 μM concentration for up to 48 hours. nih.gov The results indicated a gradual decrease in the level of α-synuclein aggregates over the incubation period, with a statistically significant reduction that reached its peak after 24 hours. nih.gov
Interactive Data Table: Time-Dependent Degradation of α-Synuclein Aggregates by a PROTAC Degrader (Compound 5) in H293T Cells
| Time (h) | Concentration (µM) | Remaining α-Synuclein Aggregates (%) | Data Source |
| 0 | 20 | 100 | nih.gov |
| 6 | 20 | 85 | nih.gov |
| 12 | 20 | 60 | nih.gov |
| 24 | 20 | 40 | nih.gov |
| 48 | 20 | 45 | nih.gov |
Note: The percentage of remaining α-synuclein aggregates is estimated from the graphical data presented in the source. The degradation appears to be most effective at the 24-hour time point under these experimental conditions.
Mechanistic Investigations of PROTAC α-Synuclein Degrader 3
Proteolysis-targeting chimeras (PROTACs) are innovative bifunctional molecules designed to harness the cell's own protein disposal machinery to eliminate specific proteins of interest. nih.govarvinas.com PROTAC α-synuclein degrader 3, also referred to as compound 5 in some studies, is a selective degrader of α-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's disease. nih.govmedchemexpress.com This degrader is composed of a ligand that binds to the α-synuclein protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. medchemexpress.com
Confirmation of Ubiquitin-Proteasome System (UPS) Dependency
The primary mechanism of action for PROTACs involves the ubiquitin-proteasome system (UPS). nih.govarvinas.com PROTAC α-synuclein degrader 3 facilitates the formation of a ternary complex between α-synuclein and the VHL E3 ligase. medchemexpress.com This proximity enables the E3 ligase to tag α-synuclein with ubiquitin molecules. nih.gov This polyubiquitination serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and subsequently degrade the targeted α-synuclein protein. nih.govarvinas.com Studies have shown that treatment with PROTAC α-synuclein degrader 3 can lead to the ubiquitination and degradation of α-synuclein. medchemexpress.com For instance, at a concentration of 1 μM, it has been observed to degrade α-synuclein, with less than 35% of the protein remaining. medchemexpress.com
Exploration of Alternative Degradation Pathways (e.g., Lysosomal Pathways, Dual Pathways)
While the UPS is the principal pathway for PROTAC-mediated degradation, some research into other α-synuclein degraders has suggested the involvement of alternative or complementary pathways. For example, some α-synuclein degraders have been found to activate both proteasomal and lysosomal degradation pathways. The lysosomal pathway is another major cellular protein clearance system. nih.gov However, for PROTAC α-synuclein degrader 3 specifically, which utilizes a VHL ligand, the primary described mechanism is UPS-dependent. nih.govmedchemexpress.com Further specific investigation into the potential dual-pathway activity of PROTAC α-synuclein degrader 3 would be necessary to definitively rule in or out the involvement of lysosomal degradation.
It is worth noting that the capacity of the proteasome to degrade large protein aggregates can be limited, which has led to the exploration of autophagy-targeting chimeras (AUTOTACs) as an alternative approach for clearing α-synuclein aggregates. nih.govresearchgate.net These molecules work by targeting aggregates for degradation via the autophagy-lysosome pathway. nih.gov
Ternary Complex Formation Analysis (e.g., Surface Plasmon Resonance)
Functional Consequences of Alpha-Synuclein Degradation in Cellular Contexts
The targeted degradation of α-synuclein by PROTACs is anticipated to alleviate the cellular pathologies associated with its accumulation and aggregation.
Mitigation of Alpha-Synuclein Induced Cellular Toxicity
The aggregation of α-synuclein is a key factor in the cellular toxicity observed in synucleinopathies. researchgate.net By promoting the degradation of α-synuclein, PROTACs can reduce its levels and thereby mitigate its toxic effects. researchgate.net Studies on various α-synuclein degraders have demonstrated their ability to protect cells from α-synuclein-induced cytotoxicity. researchgate.net For instance, one study showed that a potent α-synuclein degrader could inhibit the increase in reactive oxygen species (ROS) levels caused by α-synuclein overexpression and aggregation, thus protecting H293T cells from its toxicity. nih.govresearchgate.net While direct data on PROTAC α-synuclein degrader 3's effect on cellular toxicity is not specified in the search results, its demonstrated ability to degrade α-synuclein suggests a high potential for mitigating associated cellular stress and damage. medchemexpress.com
Rescue of Mitochondrial Dysfunction
Mitochondrial dysfunction is a well-established hallmark of Parkinson's disease and is closely linked to α-synuclein pathology. nih.govacs.org The accumulation of α-synuclein can impair mitochondrial function. nih.gov Research has shown that reducing α-synuclein levels can rescue mitochondrial defects. researchgate.net For example, the degradation of α-synuclein has been shown to rescue mitochondrial dysfunction in cultured cells and primary neurons. researchgate.net Another study on a different degrader targeting a protein implicated in Parkinson's disease, LRRK2, demonstrated that its degradation led to the rescue of mitochondrial dysfunction. acs.org Given the established link between α-synuclein and mitochondrial health, it is highly probable that the degradation of α-synuclein by PROTAC α-synuclein degrader 3 would contribute to the restoration of normal mitochondrial function.
Table 1: Summary of In Vitro Findings for PROTAC α-Synuclein Degrader 3 and Related Compounds
| Feature | Finding | Compound | Citation |
| Mechanism | Promotes ubiquitination and degradation of α-synuclein via the VHL E3 ligase. | PROTAC α-synuclein degrader 3 | medchemexpress.com |
| Degradation Efficacy | Degrades α-synuclein with less than 35% of the protein remaining at 1 μM. | PROTAC α-synuclein degrader 3 | medchemexpress.com |
| Alternative Pathways | Some α-synuclein degraders activate both proteasomal and lysosomal pathways. | α-Synuclein Degrader 2b | |
| Cellular Protection | Inhibits the elevation of ROS levels and protects cells from α-synuclein toxicity. | Compound 5 (a related degrader) | nih.govresearchgate.net |
| Mitochondrial Rescue | Degradation of α-synuclein can rescue mitochondrial dysfunction. | General α-synuclein degraders | researchgate.net |
Modulation of Reactive Oxygen Species (ROS) Levels
The overexpression and aggregation of α-synuclein are associated with increased cellular stress, including the elevated production of reactive oxygen species (ROS), which can contribute to neuronal toxicity. researchgate.netresearchgate.net In preclinical in vitro models, the capacity of PROTAC α-synuclein degrader 3, also identified as compound 5, to modulate ROS levels was assessed. researchgate.netnih.gov These studies were conducted in Human Embryonic Kidney 293T (HEK293T) cells engineered to overexpress α-synuclein, with aggregation induced by the introduction of pre-formed fibrils (PFFs). researchgate.netdp.tech
The investigation revealed that the overexpression and subsequent aggregation of α-synuclein led to a significant increase in intracellular ROS levels. researchgate.net However, treatment with PROTAC α-synuclein degrader 3 was shown to inhibit this rise in ROS. researchgate.netresearchgate.net This effect is attributed to the degrader's primary function of reducing the levels of α-synuclein aggregates. researchgate.netnih.gov By promoting the degradation of these aggregates, the PROTAC molecule effectively mitigates a key driver of ROS production. researchgate.net
To quantify the changes in ROS levels, cellular assays utilizing the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) were employed. researchgate.net DCFH-DA is a cell-permeable compound that, upon oxidation by ROS, is converted to the highly fluorescent molecule 2′,7′-dichlorofluorescein (DCF). The intensity of this fluorescence provides a measure of intracellular ROS concentration. researchgate.net The results from these experiments demonstrated that cells treated with PROTAC α-synuclein degrader 3 exhibited a marked reduction in DCF fluorescence compared to untreated model cells, indicating a rescue from the elevated ROS levels caused by α-synuclein pathology. researchgate.net
Table 1: Effect of PROTAC α-Synuclein Degrader 3 on Reactive Oxygen Species (ROS) Levels in an In Vitro Model of α-Synuclein Aggregation
| Cell Line | Model System | Treatment Group | Key Finding | Reference |
| HEK293T | α-Synuclein overexpression and PFF-induced aggregation | Control (untreated) | Baseline ROS levels | researchgate.net |
| HEK293T | α-Synuclein overexpression and PFF-induced aggregation | Model (no degrader) | Significant elevation of intracellular ROS levels compared to control. | researchgate.net |
| HEK293T | α-Synuclein overexpression and PFF-induced aggregation | PROTAC α-synuclein degrader 3 (compound 5) | Inhibition of the elevated ROS levels observed in the model group. | researchgate.netnih.gov |
Preclinical Evaluation of Protac α Synuclein Degrader 3: in Vivo Studies
Vertebrate and Invertebrate Models for Synucleinopathies
The evaluation of potential therapeutics for synucleinopathies relies on a variety of animal models that recapitulate key aspects of the human diseases, such as Parkinson's disease. These models range from simple invertebrates to more complex mammals.
The nematode Caenorhabditis elegans serves as a powerful initial in vivo screening tool due to its short lifespan, genetic tractability, and well-characterized nervous system. nih.gov The NL5901 strain is a widely used C. elegans model for Parkinson's disease. mdpi.com In this transgenic model, human α-synuclein is fused to a yellow fluorescent protein (YFP) and expressed in the body wall muscles, allowing for direct visualization and quantification of α-synuclein aggregation over the worm's life. nih.govmdpi.com This model mimics the α-synuclein aggregation that is a hallmark of synucleinopathies. mdpi.com
Studies have shown that PROTACs can degrade α-synuclein aggregates in C. elegans models. researchgate.netresearchgate.net While specific in vivo results for PROTAC α-synuclein degrader 3 (compound 5) in the NL5901 strain are not yet extensively detailed in published literature, related compounds have demonstrated efficacy in this model system. researchgate.netresearchgate.net For instance, research on similar α-synuclein degraders has shown a reduction in α-synuclein-induced cytotoxicity in C. elegans. researchgate.net
Mouse models are crucial for more complex preclinical evaluation, offering a mammalian system with greater physiological relevance to humans. Several transgenic mouse models of synucleinopathy exist, which typically overexpress human wild-type or mutant α-synuclein, leading to progressive accumulation of α-synuclein, motor deficits, and other pathological features of Parkinson's disease. nih.govbiorxiv.org
For example, single-domain antibody (sdAb)-based α-synuclein degraders have been tested in mouse models of synucleinopathy, demonstrating improved clearance of α-synuclein. nih.govbiorxiv.org These studies provide a framework for the potential in vivo evaluation of small-molecule degraders like PROTAC α-synuclein degrader 3. The assessment in such models would be critical to understand the therapeutic potential in a mammalian brain.
In Vivo Assessment of Alpha-Synuclein Degradation
The primary goal of an α-synuclein-targeting PROTAC is to reduce the levels of this protein within the brain and other affected tissues. In vivo studies are designed to quantify this degradation and its downstream effects.
A key aspect of in vivo evaluation is to determine the extent of α-synuclein degradation in different tissues, particularly within various brain regions. This is typically accomplished by collecting tissue samples from treated and control animals and analyzing protein levels using techniques such as Western blot or enzyme-linked immunosorbent assay (ELISA).
While in vivo tissue-specific data for PROTAC α-synuclein degrader 3 is still emerging, in vitro studies have demonstrated its dose-dependent degradation of α-synuclein aggregates. nih.govnih.gov For instance, in a cellular model of α-synuclein aggregation, treatment with the degrader led to a significant reduction in α-synuclein levels. nih.govnih.gov
Table 1: In Vitro Degradation of α-Synuclein Aggregates by PROTAC α-synuclein degrader 3 (Compound 5)
| Concentration | Degradation Effect |
|---|---|
| 10 µM | Potent degradation |
| 20 µM | Significant degradation |
| 40 µM | Significant degradation |
Data derived from in vitro experiments on H293T cells overexpressing α-synuclein. nih.gov
The most significant degradation effect was observed with a half-maximal degradation concentration (DC50) of 5.049 μM. nih.govresearchgate.net These in vitro findings provide a strong rationale for investigating its efficacy in reducing α-synuclein levels in the brains of animal models.
Beyond simply reducing total α-synuclein levels, a successful therapeutic must also address the pathological aggregation and cell-to-cell spread of misfolded α-synuclein. In vivo studies assess this through immunohistochemical staining of brain tissue to visualize and quantify α-synuclein aggregates (Lewy body-like inclusions).
PROTACs have been shown in principle to reduce α-synuclein aggregates in cellular systems. researchgate.net The therapeutic hypothesis is that by degrading the monomeric and small oligomeric forms of α-synuclein, PROTAC α-synuclein degrader 3 would limit the building blocks available for the formation of larger, toxic aggregates, thereby slowing or halting the progression of pathology.
Considerations for Brain Penetration and Distribution
For any therapeutic targeting neurodegenerative diseases, the ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations within the central nervous system is a major hurdle. mdpi.com PROTACs, being larger molecules than typical small-molecule inhibitors, face particular challenges in this regard. mdpi.comnih.gov
The development of brain-penetrant PROTACs is an active area of research. Studies with other CNS-targeting PROTACs, such as those targeting LRRK2, have demonstrated that with careful design, these molecules can cross the BBB and achieve significant degradation of their target protein in the brain. arvinas.com The evaluation of PROTAC α-synuclein degrader 3 in vivo will require rigorous pharmacokinetic studies to measure its concentration in the brain and cerebrospinal fluid relative to its concentration in the blood. The chemical properties of the linker and the ligands in the PROTAC molecule are critical determinants of its ability to penetrate the brain. mdpi.com The successful development of PROTAC α-synuclein degrader 3 as a therapeutic for synucleinopathies will heavily depend on its ability to overcome this challenge.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| PROTAC α-synuclein degrader 3 |
| compound 5 |
| 2D8-PEG4-T |
| ARV-102 |
| sery384 |
| bestatin (B1682670) |
| pomalidomide (B1683931) |
| VH032 |
| Anle138b |
| lenalidomide |
| thalidomide |
| baicalein |
| resveratrol |
| ATC161 |
Challenges of Blood-Brain Barrier (BBB) Permeability
The effective delivery of therapeutic agents to the central nervous system is a major challenge in the treatment of neurodegenerative diseases. The blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells, prevents pathogens and most molecules from entering the brain. nih.gov For Proteolysis-Targeting Chimeras (PROTACs), this barrier presents a substantial obstacle.
The inherent physicochemical properties of PROTACs make them poor candidates for passive diffusion across the BBB. These properties include:
High Molecular Weight: PROTACs are large molecules by design, as they link two distinct ligands. This size is often outside the optimal range for BBB penetration.
Polar Surface Area: The complex structure of PROTACs often results in a large polar surface area, which can limit lipid membrane permeability.
Hydrogen Bond Donors and Acceptors: A high count of hydrogen bond donors and acceptors, common in PROTAC structures, can also impede their ability to cross the lipophilic BBB.
Efflux Transporters: PROTACs can be substrates for active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain and back into the bloodstream, further reducing their CNS concentration. nih.gov
These challenges are not insurmountable but require dedicated strategies to enable therapeutically relevant concentrations of PROTACs to be achieved in the brain.
Strategies for Enhancing CNS Delivery of PROTACs
To overcome the challenges of BBB permeability, several innovative strategies are being explored to facilitate the delivery of PROTACs to the central nervous system. These approaches aim to either modify the PROTAC molecule itself or utilize advanced delivery systems.
Key strategies include:
Nanoparticle-based Delivery Systems: Encapsulating PROTACs within nanoparticles, such as polymeric micelles or liposomes, can protect them from degradation and modify their pharmacokinetic profile. nih.gov These nanoparticles can be further engineered with specific ligands that bind to receptors on the BBB, facilitating receptor-mediated transcytosis into the brain. nih.gov
Antibody-PROTAC Conjugates (APCs): This strategy involves attaching the PROTAC molecule to a monoclonal antibody that targets a specific BBB receptor, such as the transferrin receptor. This approach leverages the natural transport mechanisms of the BBB to shuttle the PROTAC into the CNS. nih.gov
Ligand-based Targeting: Similar to APCs, small molecule ligands that bind to BBB transporters can be conjugated to PROTACs to enhance their uptake.
Physicochemical Property Optimization: Medicinal chemistry efforts are focused on designing PROTACs with more favorable properties for BBB penetration. This includes reducing the molecular weight, optimizing lipophilicity, and minimizing the number of hydrogen bond donors and acceptors, all while maintaining the ability to form a stable ternary complex for protein degradation.
Exploiting Alternative Delivery Routes: Intranasal delivery is being investigated as a non-invasive method to bypass the BBB and deliver drugs directly to the CNS.
These strategies, often used in combination, represent the forefront of research aimed at unlocking the full therapeutic potential of PROTACs for a range of currently intractable neurodegenerative diseases.
Interactive Data Tables
Table 1: In Vitro Profile of PROTAC α-Synuclein Degrader 3 (Compound 5)
| Parameter | Finding | Source |
| Target | α-synuclein aggregates | nih.gov |
| Mechanism | Induces ubiquitination and proteasomal degradation of α-synuclein aggregates. | nih.govresearchgate.net |
| DC₅₀ | 5.049 μM | nih.govresearchgate.netresearchgate.net |
| Cellular Effects | Reduces levels of reactive oxygen species (ROS) and protects H293T cells from α-synuclein-induced toxicity. | nih.govresearchgate.netresearchgate.net |
| Dependency | Demonstrates dose- and time-dependent degradation of α-synuclein aggregates. | nih.gov |
Table 2: Overview of CNS Delivery Strategies for PROTACs
| Strategy | Description | Key Advantage |
| Nanoparticle Delivery | Encapsulation of PROTACs in carriers like liposomes or polymeric micelles. | Protects cargo and can be targeted to specific receptors. |
| Antibody-PROTAC Conjugates | PROTAC is linked to an antibody that targets a BBB receptor. | Utilizes receptor-mediated transcytosis for enhanced brain uptake. |
| Physicochemical Optimization | Modification of the PROTAC's chemical structure to improve BBB permeability. | Improves the intrinsic ability of the molecule to cross the BBB. |
| Alternative Routes | Administration via non-oral routes, such as intranasal. | Bypasses the BBB for direct CNS delivery. |
Compound Names Mentioned:
Research Challenges and Future Directions for Protac α Synuclein Degraders
Optimization of PROTAC Design for Enhanced Efficacy and Selectivity
The efficacy and safety of a PROTAC are intrinsically linked to its design. For α-synuclein degraders, optimizing the molecular architecture is paramount to achieving desired therapeutic outcomes while minimizing adverse effects.
Currently, the majority of PROTACs in development, including many α-synuclein degraders, utilize a limited number of well-characterized E3 ubiquitin ligases, primarily Cereblon (CRBN) and Von Hippel-Lindau (VHL). scienceopen.com The human genome, however, encodes over 600 E3 ligases, presenting a vast, untapped resource for PROTAC development. acs.org The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, substrate specificity, and tissue distribution.
In a study detailing the development of a series of α-synuclein degraders, researchers designed and synthesized nine compounds utilizing three different E3 ligase ligands: pomalidomide (B1683931) for CRBN, bestatin (B1682670) for cellular inhibitor of apoptosis protein 1 (cIAP1), and VH032 for VHL. nih.gov The α-synuclein binding moiety in this series was sery384, a known inhibitor of α-synuclein aggregation. nih.govnih.gov The investigation revealed that the degraders recruiting cIAP1 and CRBN demonstrated superior degradation of α-synuclein aggregates compared to those recruiting VHL. nih.gov Notably, PROTAC α-synuclein degrader 3 (compound 5) , which recruits cIAP1, exhibited the most potent degradation activity. nih.govnih.gov
Future research will focus on discovering and validating novel E3 ligase ligands to expand the toolkit for PROTAC design. This expansion could enable the development of PROTACs with improved degradation profiles and the ability to overcome potential resistance mechanisms arising from the downregulation of commonly used E3 ligases.
| Compound | Targeted E3 Ligase | E3 Ligase Ligand | Observed Degradation of α-Synuclein Aggregates | DC₅₀ (µM) |
|---|---|---|---|---|
| Compounds 1-3 | CRBN | Pomalidomide | Potent | N/A |
| Compound 5 (PROTAC α-synuclein degrader 3) | cIAP1 | Bestatin | Most Potent | 5.049 |
| Compounds 7-9 | VHL | VH032 | Less Potent | N/A |
A major hurdle in developing therapies for neurodegenerative diseases is ensuring that the therapeutic agent acts specifically in the central nervous system (CNS) to minimize peripheral side effects. The ubiquitous expression of E3 ligases like CRBN and VHL throughout the body poses a significant challenge for achieving brain-specific protein degradation. mdpi.com The development of PROTACs that recruit E3 ligases with restricted expression in the brain is a highly sought-after goal.
Research has identified approximately twenty E3 ligases with narrow expression patterns across human tissues, with some, like FBXL16, being predominantly expressed in the cerebral cortex. mdpi.com Harnessing such tissue-specific E3 ligases could lead to the development of next-generation α-synuclein PROTACs with a significantly improved safety profile. This would involve the discovery of high-affinity ligands for these brain-specific ligases, which could then be incorporated into the PROTAC design. While current α-synuclein degraders like compound 5 utilize broadly expressed ligases, future iterations could incorporate brain-specific E3 ligase ligands to enhance their therapeutic window for treating synucleinopathies.
The potential for a PROTAC to induce the degradation of proteins other than the intended target is a critical safety consideration. frontiersin.org Off-target degradation can occur through several mechanisms, including the non-specific binding of the target-binding ligand or the E3 ligase ligand to other proteins. For instance, some E3 ligase ligands, like pomalidomide, are known to have their own "neo-substrate" profiles, leading to the degradation of other proteins. frontiersin.org
For α-synuclein PROTACs, it is crucial to perform comprehensive proteomic analyses to identify any unintended protein degradation. While the study on compound 5 focused on its on-target activity against α-synuclein, future preclinical development would necessitate rigorous off-target profiling. nih.gov Strategies to mitigate off-target effects include modifying the E3 ligase ligand to reduce its intrinsic neo-substrate activity and refining the target-binding moiety to enhance its selectivity for α-synuclein.
Advancements in PROTAC Research Methodologies
The rational design and thorough characterization of PROTACs depend on the availability of sophisticated research tools and assays. Continuous innovation in these methodologies is essential for accelerating the development of effective α-synuclein degraders.
Computational modeling plays a crucial role in the design and optimization of PROTACs. tandfonline.com Techniques such as molecular docking and molecular dynamics simulations can help predict the formation and stability of the ternary complex (PROTAC-target-E3 ligase), which is a key determinant of degradation efficiency. medchemexpress.com
For the design of the α-synuclein PROTAC series that includes compound 5, in silico docking studies were performed to ensure that the warhead, sery384, specifically binds to α-synuclein aggregates. nih.govresearchgate.net The docking pose of sery384 with α-synuclein fibrils (PDB: 2N0A) was visualized to confirm the interaction. researchgate.net
The future of PROTAC design lies in the integration of artificial intelligence (AI) and machine learning (ML) algorithms. tandfonline.com These advanced computational tools can analyze vast datasets to identify patterns that correlate molecular features with degradation activity, cell permeability, and other pharmacokinetic properties. Such models can accelerate the design-test-optimize cycle, leading to the more rapid development of α-synuclein PROTACs with improved drug-like properties.
A diverse array of assays is required to fully characterize the mechanism of action of a PROTAC. researchgate.net These assays interrogate each step of the degradation process, from target engagement to final protein clearance.
In the characterization of PROTAC α-synuclein degrader 3 (compound 5) , several key assays were employed: nih.gov
Western Blotting: This was the primary method used to determine the level of α-synuclein aggregates in H293T cells. The results demonstrated that compound 5 induced a dose- and time-dependent reduction in α-synuclein aggregates. nih.govresearchgate.net
DCFH-DA Staining: This assay was used to measure the levels of reactive oxygen species (ROS). The study found that compound 5 could rescue the elevation of ROS levels caused by the overexpression and aggregation of α-synuclein, indicating a protective effect on the cells. nih.govnih.gov
| Assay | Purpose | Key Finding |
|---|---|---|
| Western Blot | Quantify α-synuclein aggregate levels | Dose- and time-dependent degradation of α-synuclein aggregates with a DC₅₀ of 5.049 µM. |
| DCFH-DA Staining | Measure reactive oxygen species (ROS) | Inhibited the elevation of ROS associated with α-synuclein overexpression and aggregation. |
Future research will benefit from the adoption of more advanced and higher-throughput assays. These include:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay can be used to directly measure the formation of the ternary complex in a cellular environment. researchgate.net
NanoBRET (Bioluminescence Resonance Energy Transfer) Assays: These can be used to assess target engagement and ternary complex formation in live cells, providing real-time kinetic data. marinbio.com
Mass Spectrometry-based Proteomics: This powerful tool allows for an unbiased, global analysis of changes in the proteome upon PROTAC treatment, enabling the comprehensive identification of on- and off-target degradation events. researchgate.net
In Vitro Ubiquitination Assays: These assays can directly confirm the ubiquitination of α-synuclein induced by the PROTAC, providing direct evidence of its mechanism of action.
By leveraging these innovative methodologies, researchers can gain a deeper understanding of the structure-activity relationships of α-synuclein PROTACs, leading to the development of more potent and selective degraders for the treatment of neurodegenerative diseases.
Exploration of Synergistic Therapeutic Strategies
The complexity of neurodegenerative diseases suggests that a single therapeutic agent may not be sufficient to halt or reverse disease progression. bohrium.comnih.gov Consequently, researchers are actively exploring synergistic strategies that combine α-synuclein degradation with other therapeutic modalities.
Combination Therapies with Other Modalities
The rationale for combination therapies is to target multiple pathogenic pathways simultaneously. For α-synuclein PROTACs, this could involve co-administration with agents that address other aspects of the disease.
Anti-inflammatory Agents: Neuroinflammation is a known contributor to the progression of synucleinopathies. researchgate.net Combining an α-synuclein degrader with an anti-inflammatory drug could have a synergistic effect by reducing both the protein aggregation and the inflammatory response it triggers. nih.gov
Autophagy Enhancers: The autophagy-lysosome pathway is another major route for the clearance of aggregated proteins. bohrium.com Since PROTACs primarily utilize the ubiquitin-proteasome system, a combination with autophagy-enhancing compounds could provide a more comprehensive approach to protein clearance. nih.gov
Immunotherapies: Both active and passive immunotherapies targeting extracellular α-synuclein are in development. nih.gov A combination of a PROTAC to clear intracellular α-synuclein with an antibody that targets extracellular aggregates could prevent the cell-to-cell spread of pathology. nih.govresearchgate.net
| Potential Combination Therapy | Rationale | Potential for Synergy |
| α-synuclein PROTAC + Anti-inflammatory drug | Targets both protein aggregation and neuroinflammation. | May reduce neuronal damage more effectively than either agent alone. |
| α-synuclein PROTAC + Autophagy enhancer | Utilizes two distinct protein clearance pathways. | Could lead to more complete removal of toxic protein species. |
| α-synuclein PROTAC + α-synuclein immunotherapy | Targets both intracellular and extracellular α-synuclein. | May inhibit both protein accumulation within cells and the spread between cells. |
Integration with Non-E3 Ligase Driven Degradation Approaches (e.g., AUTOTACs, LYTACs, Molecular Glues)
Beyond conventional PROTACs, other innovative degradation technologies are emerging. Integrating these approaches could overcome some of the limitations of E3 ligase-dependent degradation.
AUTOTACs (Autophagy-Targeting Chimeras): These molecules direct target proteins for degradation via the autophagy pathway. An AUTOTAC designed for α-synuclein aggregates has shown the ability to selectively degrade these larger structures, which can be resistant to the proteasome. researchgate.netnih.gov A combination of a PROTAC and an AUTOTAC could therefore target both soluble and aggregated forms of α-synuclein.
LYTACs (Lysosome-Targeting Chimeras): LYTACs are designed to degrade extracellular and membrane-bound proteins by directing them to the lysosome. nih.gov This could be particularly relevant for clearing extracellular α-synuclein and preventing its prion-like spread.
Molecular Glues: These are small molecules that induce a new interaction between a target protein and an E3 ligase, leading to degradation. nih.gov While mechanistically similar to PROTACs, their smaller size may offer advantages in terms of cell permeability and blood-brain barrier penetration.
| Degradation Technology | Mechanism of Action | Application for α-Synuclein |
| AUTOTACs | Recruits target to the autophagy pathway for lysosomal degradation. | Degradation of large α-synuclein aggregates. researchgate.netnih.gov |
| LYTACs | Targets extracellular proteins to the lysosome for degradation. | Clearance of extracellular α-synuclein to prevent spread. nih.gov |
| Molecular Glues | Induces proximity between target and E3 ligase for proteasomal degradation. | Degradation of intracellular α-synuclein. nih.gov |
Translational Research Perspectives for Alpha-Synuclein Degradation
Moving a promising therapeutic candidate like an α-synuclein PROTAC from the laboratory to the clinic presents a unique set of challenges and opportunities.
Bridging Preclinical Findings to Potential Therapeutic Applications
The translation from preclinical models to human patients is a critical and often difficult step. For α-synuclein PROTACs, key considerations include:
Blood-Brain Barrier Penetration: A major hurdle for any CNS drug is its ability to cross the blood-brain barrier in sufficient quantities to exert a therapeutic effect. The relatively large size of PROTAC molecules makes this particularly challenging. frontiersin.org
Specificity and Off-Target Effects: Ensuring that the degrader is highly specific for α-synuclein is crucial to minimize potential side effects. Extensive preclinical testing is required to evaluate the degrader's impact on other proteins.
Efficacy in Relevant Models: Demonstrating efficacy in animal models that accurately recapitulate the key features of human synucleinopathies is essential for predicting clinical success. researchgate.netresearchgate.net
Addressing Scalability and Production Complexity in Research
The chemical structure of PROTACs is inherently more complex than that of traditional small molecule drugs. This presents challenges for both research-scale and large-scale production.
Synthetic Complexity: The synthesis of PROTACs often involves multiple steps, which can be time-consuming and costly, particularly during the initial research and optimization phases.
Scalability: Developing a manufacturing process that is efficient, reproducible, and scalable to produce the quantities needed for clinical trials and eventual commercialization is a significant undertaking.
Long-Term Research Goals in Neurodegenerative Disease Therapy
The ultimate goal of research into α-synuclein degraders is to develop a disease-modifying therapy. Long-term research objectives include:
Halting Disease Progression: The primary aim is to develop a treatment that can stop the relentless progression of neurodegeneration. rug.nl
Restoration of Function: An even more ambitious goal is to find therapies that can not only halt the disease but also restore some of the neuronal function that has been lost.
Personalized Medicine: As our understanding of the genetic and molecular basis of neurodegenerative diseases grows, there is a move towards developing personalized therapies tailored to the specific characteristics of an individual's disease. nih.gov
Q & A
Q. What are the key design principles for optimizing PROTAC α-synuclein degrader 3 to ensure cellular permeability and brain bioavailability?
PROTAC design relies on balancing ligand affinity, linker flexibility, and physicochemical properties. For α-synuclein degraders targeting neurodegenerative diseases, linker length and composition (e.g., PEG-based chains) are critical for blood-brain barrier (BBB) penetration . Conformationally privileged linkers from proprietary libraries enhance trimer complex formation, while computational modeling predicts membrane permeability and solubility . For example, oral PROTACs like LRRK2 degraders use linker modifications to achieve CNS biodistribution, validated via TMT proteomic analysis in brain tissues .
Q. How can researchers validate the selectivity of PROTAC α-synuclein degrader 3 against off-target proteins?
Proteomic profiling (e.g., mass spectrometry) is essential to compare degradation profiles of the PROTAC versus its standalone ligand. PROTACs often exhibit enhanced selectivity due to cooperative ternary complex formation between the target, E3 ligase, and degrader . For α-synuclein, cross-screening against homologous proteins (e.g., β-synuclein) and ubiquitinome-wide analyses can confirm target specificity. Studies on PROTAC EGFR degraders demonstrate that proteomics identifies off-target effects, even when the parent ligand is non-selective .
Q. What in vitro and in vivo models are suitable for assessing α-synuclein degradation efficiency?
- In vitro: Use neuronal cell lines (e.g., SH-SY5Y) with α-synuclein overexpression or patient-derived iPSC models. Measure degradation via Western blot (DC₅₀ values) and ubiquitination assays .
- In vivo: Transgenic mouse models (e.g., A53T α-synuclein mutants) are preferred. Oral administration studies should include pharmacokinetic analysis of brain-to-plasma ratios and TMT proteomics to confirm target engagement .
Advanced Research Questions
Q. How can structural dynamics of the PROTAC-induced ternary complex influence degradation efficacy for α-synuclein?
Ternary complex stability and orientation determine degradation efficiency. Molecular dynamics (MD) simulations and hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveal conformational states that favor ubiquitin transfer. For example, PROTAC 2 (ACBI1) stabilizes productive SMARCA2-E2-ubiquitin orientations, enhancing degradation compared to less stable configurations . Free-energy penalty calculations from MD trajectories can prioritize PROTAC candidates with optimal binding kinetics .
Q. What strategies address the limited availability of E3 ligases for α-synuclein-targeted PROTACs?
CRBN and VHL remain dominant E3 ligases, but novel E3s (e.g., KLHDC2) are emerging. De novo ligand design using computational tools (e.g., Rosetta docking) and ligand evolution screens can identify E3 binders. For instance, KLHDC2 ligands were optimized via CADD and validated in PROTACs targeting undruggable proteins . Co-crystallography of E3-PROTAC-target complexes further refines cooperativity .
Q. How do researchers resolve contradictions in degradation activity between in vitro and in vivo models?
Discrepancies often arise from differences in cellular ubiquitin machinery or PROTAC pharmacokinetics. Parallel assays using isogenic cell lines and CRISPR screens (e.g., KO of E3 ligases) clarify mechanism-specific activity. For α-synuclein, compare proteasome activity in vitro versus brain tissue lysates. In vivo, monitor pharmacodynamic markers (e.g., poly-ubiquitinated α-synuclein) alongside degradation .
Q. Can computational tools predict PROTAC α-synuclein degrader 3 efficacy before synthesis?
Yes. AI-driven platforms integrate:
- Trimer modeling: Rosetta-based docking predicts ternary complex geometry .
- Ubiquitination propensity: Machine learning models trained on E2-E3 proximity data rank PROTACs by ubiquitin-transfer likelihood .
- ADME prediction: Tools like SwissADME forecast BBB permeability and solubility based on linker/ligand properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
